

Spectroscopic Profile of 1-Azido-4-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Azido-4-iodobenzene

Cat. No.: B1225664

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Azido-4-iodobenzene**, a valuable reagent in organic synthesis, particularly in click chemistry and the formation of complex nitrogen-containing heterocycles. The information is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for characterization and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Azido-4-iodobenzene**. Where experimental data is not directly available, estimated values based on analogous compounds and established spectroscopic principles are provided and noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Estimated)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.80	Doublet	2H	Ar-H (ortho to -I)
~6.90	Doublet	2H	Ar-H (ortho to -N ₃)

Note: Estimated values are based on the analysis of substituent effects on the benzene ring, with iodine acting as a deshielding group and the azide group having a smaller deshielding effect.

¹³C NMR (Estimated)

Solvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
~140	C-N ₃
~138	C-H (ortho to -I)
~121	C-H (ortho to -N ₃)
~95	C-I

Note: Estimated values are derived from data for similar substituted benzenes.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2100	Strong, Sharp	Asymmetric stretch of azide (-N ₃)
3100-3000	Medium-Weak	Aromatic C-H stretch
1600-1450	Medium	Aromatic C=C skeletal vibrations
~820	Strong	para-disubstituted C-H out-of-plane bend

The most characteristic and diagnostic peak for this compound is the strong, sharp absorption around 2100 cm⁻¹ due to the azide functional group.

Mass Spectrometry (MS)

Parameter	Value	Source
Molecular Formula	C ₆ H ₄ IN ₃	-
Molecular Weight	245.02 g/mol	PubChem
Exact Mass	244.94499 Da	PubChem

Expected Fragmentation:

The primary fragmentation pathway for aryl azides in mass spectrometry is the loss of a nitrogen molecule (N₂), which has a mass of 28 Da. This would result in a prominent peak at m/z 217, corresponding to the iodophenylnitrene radical cation. Further fragmentation of the aromatic ring would also be observed.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

- Dissolve approximately 5-10 mg of **1-Azido-4-iodobenzene** in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise

ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ^{13}C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation:

- KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

- Record a background spectrum of the empty sample holder (or the clean ATR crystal).
- Place the sample in the spectrometer and record the sample spectrum.
- The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

Sample Preparation:

- EI: Introduce a small amount of the sample, either as a solid or dissolved in a volatile solvent, into the ion source.

- ESI: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (e.g., 1 µg/mL).

Data Acquisition:

- Introduce the sample into the mass spectrometer.
- Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or other significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **1-Azido-4-iodobenzene**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com